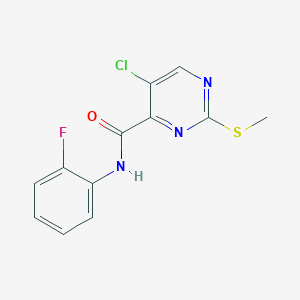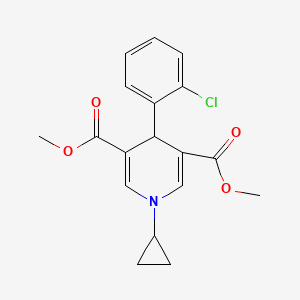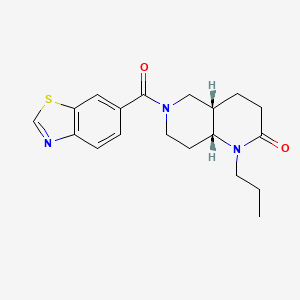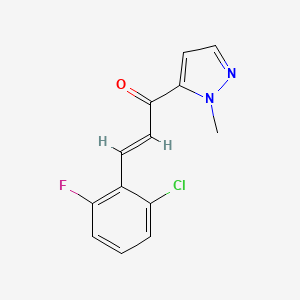
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in the growth and spread of cancer cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide targets a specific enzyme called interleukin-2-inducible T-cell kinase (ITK), which is involved in the activation of T-cells and other immune cells. By inhibiting ITK, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide can prevent the activation and proliferation of cancer cells, as well as suppress the immune response that supports tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of inflammatory cytokines, which are molecules that contribute to the development of autoimmune diseases and other inflammatory conditions. It can also modulate the activity of other kinases, which may have therapeutic implications for other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is that it is highly specific for ITK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, which means it can be administered orally and has a long half-life in the body. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
Orientations Futures
There are several potential future directions for the development of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide and other ITK inhibitors. One area of focus is the combination of ITK inhibitors with other drugs that target different signaling pathways in cancer cells. This approach may increase the efficacy of ITK inhibitors and reduce the risk of drug resistance. Another area of interest is the use of ITK inhibitors in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is ongoing research to identify biomarkers that can predict response to ITK inhibitors, which may help to identify patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the formation of the pyrimidine ring, the introduction of the chloro and fluoro substituents, and the attachment of the carboxamide group. The process requires the use of various reagents and catalysts, and involves several purification steps to obtain the final product.
Applications De Recherche Scientifique
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the activity of signaling pathways that are critical for cancer cell survival.
Propriétés
IUPAC Name |
5-chloro-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXRUYXZKJOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)

![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)
![N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)